Cas no 1806874-58-7 (Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate)

Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate
-
- インチ: 1S/C9H8BrF2NO3/c1-16-6(14)2-4-5(10)3-13-9(15)7(4)8(11)12/h3,8H,2H2,1H3,(H,13,15)
- InChIKey: PKFYIKVXYCHDJA-UHFFFAOYSA-N
- SMILES: BrC1=CNC(C(C(F)F)=C1CC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 390
- XLogP3: 0.6
- トポロジー分子極性表面積: 55.4
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058868-1g |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate |
1806874-58-7 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029058868-500mg |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate |
1806874-58-7 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
Alichem | A029058868-250mg |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate |
1806874-58-7 | 97% | 250mg |
$960.00 | 2022-03-31 |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetateに関する追加情報
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate (CAS No. 1806874-58-7): A Comprehensive Overview
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate (CAS No. 1806874-58-7) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. Its molecular structure incorporates several key functional groups, including a bromo substituent, a difluoromethyl group, and a hydroxypyridine core, which contribute to its distinct chemical properties and reactivity.
The Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate molecule is particularly intriguing due to its ability to serve as a versatile intermediate in the synthesis of more complex pharmacophores. The presence of the bromo group allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of heterocyclic compounds. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a valuable building block for medicinal chemists.
In recent years, there has been a growing interest in exploring the therapeutic potential of pyridine derivatives. The hydroxypyridine moiety in Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate has been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers have leveraged this scaffold to develop novel compounds targeting specific disease pathways. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes involved in cancer progression.
One of the most notable applications of Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases such as cancer. By designing molecules that selectively inhibit these kinases, researchers aim to disrupt aberrant signaling networks and restore normal cellular function. The structural features of this compound make it an excellent candidate for such applications, as the bromo and difluoromethyl groups provide opportunities for precise modulation of binding interactions.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules can lead to improved solubility, bioavailability, and metabolic stability. In the case of Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate, the difluoromethyl group contributes to these desirable properties, making it an attractive intermediate for drug development. Furthermore, the hydroxypyridine core has been shown to enhance binding affinity to biological targets, further solidifying its role in medicinal chemistry.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate. Through techniques such as molecular docking and virtual screening, researchers can predict the binding interactions between this compound and potential target proteins with high accuracy. This approach has accelerated the discovery process by enabling the rapid identification of lead compounds that exhibit promising biological activity. Such computational methods are particularly valuable when dealing with complex molecular systems like this one.
The synthesis of Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions to introduce the bromo substituent, followed by protection-deprotection strategies to manipulate the hydroxyl group. The introduction of the difluoromethyl group typically involves metal-catalyzed cross-coupling reactions or other fluorination techniques. Each step must be meticulously controlled to avoid side reactions and ensure the desired product is obtained.
The chemical properties of Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate also make it suitable for use in material science applications beyond pharmaceuticals. For example, its ability to participate in cross-coupling reactions allows for the synthesis of advanced polymers and coatings with tailored properties. Additionally, the presence of functional groups such as hydroxyl and carboxyl moieties enables further derivatization into materials with specific functionalities.
In conclusion, Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate (CAS No. 1806874-58-7) is a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features enable diverse chemical modifications and biological activities, making it a valuable tool for researchers working on drug discovery and advanced materials development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in addressing global challenges in health and technology.
1806874-58-7 (Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate) Related Products
- 333778-22-6(<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e)
- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)
- 2504147-29-7((R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride)
- 1596013-62-5(3-cyclobutanecarbonyl-4H-1,2,4-triazole)
- 1806970-61-5(2-(Difluoromethyl)-4-hydroxy-3-methylpyridine-6-acetic acid)
- 2111568-99-9(1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one)
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)




